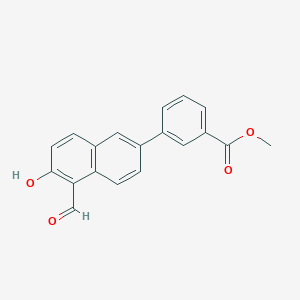
Methyl 3-(5-formyl-6-hydroxy-2-naphthalenyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of US8614253, 29-1 involves several stepsThe reaction conditions typically involve the use of strong acids or bases as catalysts, high temperatures, and prolonged reaction times to ensure complete conversion of reactants to the desired product .
Industrial production methods for US8614253, 29-1 are not extensively documented. it is likely that large-scale synthesis would involve similar reaction conditions with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
US8614253, 29-1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in US8614253, 29-1 can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
US8614253, 29-1 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to inhibit the ERN1 pathway makes it a valuable tool in studying cellular stress responses and related diseases.
Medicine: US8614253, 29-1 is being investigated for its potential therapeutic effects in diseases where the ERN1 pathway is implicated, such as cancer and neurodegenerative disorders.
Mechanism of Action
US8614253, 29-1 exerts its effects by inhibiting the endoplasmic reticulum to nucleus signaling 1 (ERN1) pathway. This pathway is involved in the cellular response to stress, particularly in the endoplasmic reticulum. By inhibiting ERN1, US8614253, 29-1 can modulate the expression of genes involved in stress responses, potentially leading to therapeutic effects in diseases where this pathway is dysregulated .
Comparison with Similar Compounds
US8614253, 29-1 is unique in its specific inhibition of the ERN1 pathway. Similar compounds include:
US8614253, 29-2: Another inhibitor of the ERN1 pathway with slightly different chemical structure and potency.
US9241942, 29-1: A compound with similar inhibitory effects on ERN1 but different pharmacokinetic properties.
US9493435, 167: A related compound with broader inhibitory effects on multiple cellular pathways.
These compounds share similar mechanisms of action but differ in their chemical structures, potencies, and specific applications, highlighting the uniqueness of US8614253, 29-1 in its targeted inhibition of the ERN1 pathway.
Properties
Molecular Formula |
C19H14O4 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
methyl 3-(5-formyl-6-hydroxynaphthalen-2-yl)benzoate |
InChI |
InChI=1S/C19H14O4/c1-23-19(22)15-4-2-3-12(10-15)13-5-7-16-14(9-13)6-8-18(21)17(16)11-20/h2-11,21H,1H3 |
InChI Key |
WXSWAZIIQXYJAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC3=C(C=C2)C(=C(C=C3)O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


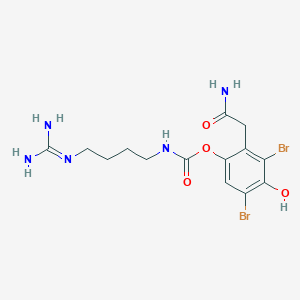
![(6S)-6-amino-4-hydroxy-2-phenyl-6,7-dihydropyrazolo[4,3-b]pyridin-5-one](/img/structure/B10821759.png)
![(5S)-5-amino-7-hydroxy-2-phenyl-4,5-dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B10821765.png)

![3-(3,4-Dihydroxyphenyl)-2-[3-[2-(3,4-dihydroxyphenyl)-3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxycarbonyl-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyloxy]propanoic acid](/img/structure/B10821780.png)
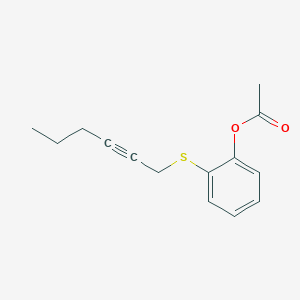

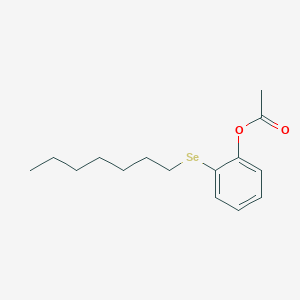

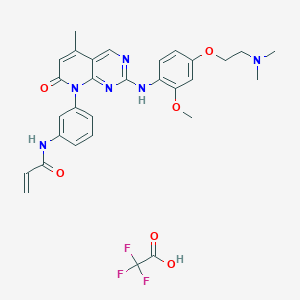
![2-[(5R,8S,12R,13R,21S)-13,17,18-trihydroxy-2,10,14-trioxo-5,21-bis[(3,4,5-trihydroxybenzoyl)oxy]-7-[(3,4,5-trihydroxybenzoyl)oxymethyl]-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B10821815.png)
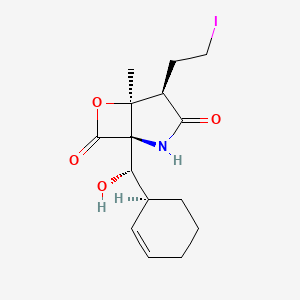
![N-[4-[[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B10821831.png)
![2-N-[(1S)-2-[[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-1-(cyclopropylamino)-1,2-dioxohexan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-cyclohexyl-2-oxoethyl]-5-N-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxobenzo[de]isoquinolin-5-yl]oxyethoxy]ethoxy]ethyl]pyrazine-2,5-dicarboxamide](/img/structure/B10821834.png)
